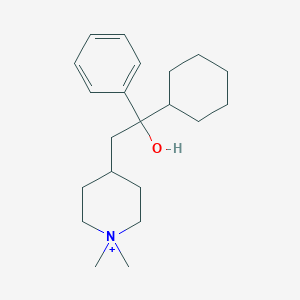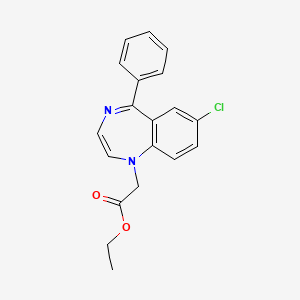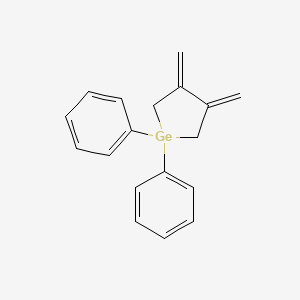![molecular formula C19H18O4 B15162162 [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) CAS No. 167282-09-9](/img/structure/B15162162.png)
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a dioxolane ring and two phenylmethanone groups. Its chiral centers make it a valuable building block in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) typically involves the use of chiral starting materials. One common method is the reaction of (R,R)-tartaric acid derivatives with acetone and benzaldehyde under acidic conditions to form the dioxolane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of brominated or nitrated benzophenone derivatives.
Aplicaciones Científicas De Investigación
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis and synthesis.
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) involves its ability to act as a chiral catalyst or ligand. The compound’s chiral centers interact with substrates in a stereoselective manner, facilitating enantioselective reactions. The dioxolane ring provides a rigid framework that enhances the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol]
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate]
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diphenylmethanol]
Uniqueness
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) stands out due to its unique combination of a dioxolane ring and two phenylmethanone groups. This structure imparts distinct stereochemical properties and reactivity, making it a valuable compound in asymmetric synthesis and catalysis .
Propiedades
Número CAS |
167282-09-9 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
[(4R,5R)-5-benzoyl-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanone |
InChI |
InChI=1S/C19H18O4/c1-19(2)22-17(15(20)13-9-5-3-6-10-13)18(23-19)16(21)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3/t17-,18-/m0/s1 |
Clave InChI |
LRZANNJRQRZIAA-ROUUACIJSA-N |
SMILES isomérico |
CC1(O[C@H]([C@@H](O1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1(OC(C(O1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


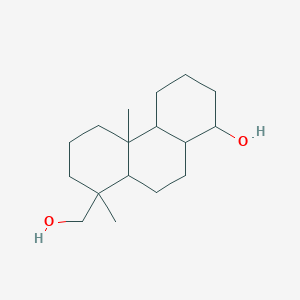
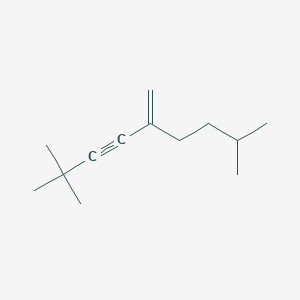
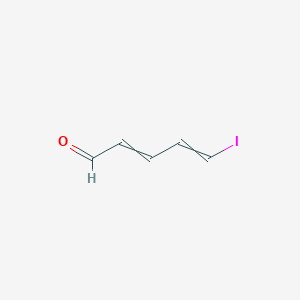
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
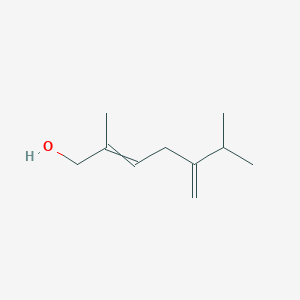
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
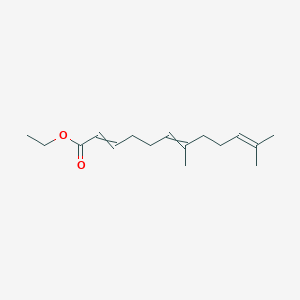
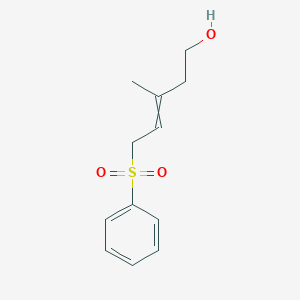
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
